cis-Clopidogrel-MP Derivative

Bioanalytical Method Validation Pharmacokinetic (PK) Studies LC-MS/MS Method Development

cis-Clopidogrel-MP Derivative (CAS: 1122047-98-6, also designated Clopidogrel-MP-AM) is a stabilized 3′-methoxyacetophenone derivative of the pharmacologically active thiol metabolite (AM) of the antiplatelet prodrug clopidogrel. This derivative is synthesized via alkylation of the labile thiol group in clopidogrel AM with 2-bromo-3′-methoxyacetophenone, a reaction that is fundamental to its role as a quantifiable surrogate in bioanalytical assays.

Molecular Formula C25H26ClNO6S
Molecular Weight 504.0 g/mol
Cat. No. B11930648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Clopidogrel-MP Derivative
Molecular FormulaC25H26ClNO6S
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC
InChIInChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1
InChIKeyFNCOEMFSIDGTAR-NDGGNATBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Clopidogrel-MP Derivative: Purchase Information, Identity, and Analytical Grade Specifications


cis-Clopidogrel-MP Derivative (CAS: 1122047-98-6, also designated Clopidogrel-MP-AM) is a stabilized 3′-methoxyacetophenone derivative of the pharmacologically active thiol metabolite (AM) of the antiplatelet prodrug clopidogrel . This derivative is synthesized via alkylation of the labile thiol group in clopidogrel AM with 2-bromo-3′-methoxyacetophenone, a reaction that is fundamental to its role as a quantifiable surrogate in bioanalytical assays [1]. It is a defined stereoisomer bearing the (Z)-configuration at the C3-C16 exocyclic double bond and is predominantly supplied as a research-use-only analytical reference material with certified purity for method validation and quality control applications [2].

Why Generic Substitution with Alternative Clopidogrel Metabolite Derivatives Is Analytically Invalid


Clopidogrel's active thiol metabolite (AM) is inherently unstable in biological matrices due to its reactive thiol group, necessitating immediate ex vivo derivatization for accurate quantification [1]. The derivative described herein, formed with 2-bromo-3′-methoxyacetophenone, is the established and validated surrogate for this purpose. Substituting it with a different isomer (e.g., trans, racemic mixture) or an alternative derivative is analytically unsound, as stereochemistry at the exocyclic double bond and the specific acetophenone moiety critically dictate chromatographic retention time, mass spectrometric fragmentation, and assay linearity [2][3]. Only the specific (Z)-configured MP-derivative of the active H4 isomer has been validated as the clinically relevant surrogate in pharmacokinetic studies; use of non-identical compounds compromises assay accuracy, prevents cross-study data harmonization, and invalidates bioanalytical method validation protocols [4].

Quantitative Differentiation Evidence: cis-Clopidogrel-MP Derivative vs. Closest Comparators


Analytical Differentiation: Validated Stability of MP-Derivative vs. Unstable Native Active Metabolite (AM)

The primary justification for procuring the cis-Clopidogrel-MP derivative is its use as a stable surrogate for the otherwise unquantifiable active metabolite (AM) of clopidogrel. In the pivotal method by Takahashi et al. (2008), the native thiol-containing AM is derivatized to the MP-AM compound described herein. The resulting derivative demonstrates a stable signal in human plasma for a minimum of 4 months at -80°C, enabling accurate pharmacokinetic analysis [1]. In stark contrast, the underivatized native AM is too labile for reliable quantification in biological samples, rendering it useless as a direct analytical standard for bioanalytical method validation [2].

Bioanalytical Method Validation Pharmacokinetic (PK) Studies LC-MS/MS Method Development

Chromatographic Selectivity: Stereospecific (Z)-Isomer Resolution vs. Rac/Trans Mixed Derivatives

Quantitative analysis of clopidogrel's active metabolite requires differentiation between four diastereomers (H1-H4). The cis-Clopidogrel-MP derivative corresponds to the stabilized form of the clinically active H4 isomer, which bears the (Z)-configuration at the C3-C16 double bond [1]. Tuffal et al. (2011) developed a validated UHPLC-MS/MS method that achieves baseline resolution of the four derivatized MP isomers (MP-H1 to MP-H4). This method confirmed that only the MP-H3 and the target MP-H4 isomers are quantifiable in clinical samples. In contrast, a generic 'rac-Clopidogrel-MP' or 'trans-Clopidogrel-MP' derivative would elute as multiple unresolved peaks or at an incorrect retention time, leading to inaccurate peak integration and compromised quantitative accuracy [2].

UHPLC Method Development Stereoselective Chromatography Active Metabolite Isomers (H1-H4)

Purity Certification: Target Compound Purity vs. Alternative Product Specifications

For procurement decisions in analytical laboratories, certified purity is a non-negotiable specification. The cis-Clopidogrel-MP Derivative is typically supplied with a certificate of analysis (CoA) verifying a high purity level, such as 97.10% as documented by established chemical vendors . While alternative derivatives, such as 'trans-Clopidogrel-MP Ethyl Ester (Mixture of Diastereomers)', may be available , their nature as a diastereomeric mixture introduces an undefined degree of compositional uncertainty and analytical variability. For precise method calibration and quality control, a well-characterized single stereoisomer like the target compound is the only scientifically justifiable procurement choice.

Analytical Reference Standard Method Validation QC Release Testing

Validated Application Scenarios for cis-Clopidogrel-MP Derivative in Analytical and Bioanalytical Settings


Primary Reference Standard in Bioanalytical Method Validation for Generic Clopidogrel ANDA Filings

In developing and validating a bioanalytical LC-MS/MS method for clopidogrel's active metabolite (AM) in human plasma, the cis-Clopidogrel-MP derivative serves as the definitive reference standard for establishing the calibration curve (range: 0.5-250 ng/mL), assessing assay accuracy (within 12% relative error), and ensuring inter-assay precision (within 6% coefficient of variation), as validated in the foundational method by Takahashi et al. (2008) [1]. This is mandatory for demonstrating bioequivalence in Abbreviated New Drug Applications (ANDAs) for generic clopidogrel products.

Stereoselective Internal Standard (IS) for Quantification of the Active H4 Isomer in Clinical PK Studies

To accurately measure the clinically active H4 isomer in patient plasma, the cis-Clopidogrel-MP derivative is used as an internal standard in validated UHPLC-MS/MS methods. Its chromatographic and mass spectrometric properties ensure precise normalization of the signal for the MP-H4 isomer, which is the only diastereoisomer of clinical relevance for documenting the pharmacokinetic profile of clopidogrel's active metabolite [2]. Using a non-identical derivative would compromise the accuracy and precision required for regulatory review.

Process Impurity Marker in Clopidogrel Active Pharmaceutical Ingredient (API) and Finished Product Release

In pharmaceutical quality control, the cis-Clopidogrel-MP derivative can serve as a characterized impurity standard for the detection and quantification of trace-level related substances in clopidogrel API batches and finished drug products [3]. Its defined stereochemistry and high purity (≥95%) enable analytical chemists to accurately identify and integrate peaks corresponding to specific metabolic or degradation pathways, ensuring compliance with ICH Q3A/Q3B impurity thresholds.

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